molecular formula C18H18FN3O3 B2357262 3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921498-28-4

3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2357262
M. Wt: 343.358
InChI Key: PSJQTIFQECJUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of 2H-pyrazolo[3,4-d]pyrimidine . It has been shown to exhibit significant anti-proliferation effects against certain cancer cell lines . It is also an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed for the treatment of erectile dysfunction and heart failure .


Synthesis Analysis

A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .


Molecular Structure Analysis

The molecular structure of this compound is derived from 2H-pyrazolo[3,4-d]pyrimidine . Further details about its molecular structure would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The compound has been shown to have remarkable inhibitory effects against FGFR (1–3), which is characterized by LC–MS . The irreversible binding to FGFRs suggests that it reacts covalently with the conserved cysteine of FGFRs .

Scientific Research Applications

    Biomedical Applications

    • Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields .
    • They facilitate the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
    • Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .

    Environmental Sciences

    • Siderophores, a class of small molecules renowned for their high iron binding capacity, are essential for all life forms requiring iron .
    • Beyond biological functions, the applications of siderophores in environmental sciences are extensively discussed .
    • These applications include ecological pollution remediation and heavy metal ion removal .

    Fluorescence Microscopy

    • Fluorescence microscopy is used extensively to study the intracellular distribution, dynamics, and molecular mechanisms of several macromolecules in cells and tissues .

Future Directions

The compound has demonstrated a low toxicity profile and adequate pharmacokinetic properties, and it is currently under validation as a potential drug candidate . Its significant anti-proliferation effects against certain cancer cell lines suggest that it could have potential applications in cancer treatment .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-6-4-5-7-13(12)19/h4-9H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJQTIFQECJUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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